molecular formula C9H10ClNO2S B6209849 6-chloro-2,3-dihydro-1H-indene-5-sulfonamide CAS No. 2060059-46-1

6-chloro-2,3-dihydro-1H-indene-5-sulfonamide

Cat. No.: B6209849
CAS No.: 2060059-46-1
M. Wt: 231.7
InChI Key:
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Description

6-chloro-2,3-dihydro-1H-indene-5-sulfonamide is a chemical compound with a unique structure that includes a chloro-substituted indene ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2,3-dihydro-1H-indene-5-sulfonamide typically involves the chlorination of 2,3-dihydro-1H-indene followed by sulfonamidation. One common method involves the reaction of 2,3-dihydro-1H-indene with thionyl chloride to introduce the chloro group. The resulting 6-chloro-2,3-dihydro-1H-indene is then reacted with a sulfonamide reagent under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2,3-dihydro-1H-indene-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce a wide range of functionalized indene derivatives .

Scientific Research Applications

6-chloro-2,3-dihydro-1H-indene-5-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-2,3-dihydro-1H-indene-5-sulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the alteration of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2,3-dihydro-1H-indene-5-sulfonamide
  • 6-chloro-3-oxo-2,3-dihydro-1H-indene-5-sulfonamide
  • 5,6-dichloro-2,3-dihydro-1H-indene-1-one

Uniqueness

6-chloro-2,3-dihydro-1H-indene-5-sulfonamide is unique due to its specific substitution pattern and the presence of both a chloro group and a sulfonamide group. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds .

Properties

CAS No.

2060059-46-1

Molecular Formula

C9H10ClNO2S

Molecular Weight

231.7

Purity

95

Origin of Product

United States

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